N4-(3-bromophenyl)quinazoline-4,6,7-triamine, commercially designated as BPDQ, is a highly potent, cell-permeable, and strictly reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, exhibiting an IC50 of 120 pM . Structurally distinguished by its 6,7-diaminoquinazoline core—as opposed to the standard 6,7-dimethoxy motif found in classic inhibitors like PD153035 or AG1478—BPDQ offers an alternative physicochemical and hydrogen-bonding profile [1]. In procurement and assay design, it is primarily selected for its ability to provide ultra-low picomolar inhibition without the covalent modification associated with irreversible Michael-acceptor quinazolines, making it a critical tool for dynamic, temporal pathway modulation and for use in sensitive primary cell lines where generic inhibitors exhibit limiting toxicity [2].
Substituting BPDQ with generic EGFR inhibitors like AG1478 or irreversible analogs (e.g., Afatinib) fundamentally compromises assay integrity in dynamic or toxicity-sensitive models [1]. Irreversible inhibitors covalently modify the Cys773 residue of EGFR, precluding washout experiments and preventing the temporal control of receptor activity required in transient signaling studies . Conversely, while AG1478 is reversible, it has demonstrated significant cytotoxicity in specific primary cell systems, such as airway epithelial monolayers, which can confound the readout of downstream signaling events [2]. Furthermore, the 6,7-dimethoxy analogs lack the hydrogen-bond donating capability of BPDQ’s 6,7-diamino groups, altering intracellular partitioning and making direct substitution unpredictable in specialized assay formulations [1].
BPDQ achieves profound target suppression with an IC50 of 120 pM against EGFR tyrosine kinase, operating through a strictly reversible, ATP-competitive mechanism . Unlike irreversible quinazolines that rely on a Michael acceptor to form a covalent bond with Cys773, BPDQ achieves sub-nanomolar affinity purely through non-covalent interactions [1]. This allows for complete target recovery post-washout, a feature absent in irreversible class comparators.
| Evidence Dimension | EGFR Kinase Inhibition (IC50) and Binding Modality |
| Target Compound Data | 120 pM; strictly reversible |
| Comparator Or Baseline | Irreversible quinazolines (e.g., Afatinib); covalent Cys773 binding |
| Quantified Difference | Maintains 120 pM potency without permanent covalent receptor inactivation |
| Conditions | Cell-free kinase activity inhibition assay |
Enables precise, temporal on/off control of EGFR signaling in live-cell assays, allowing researchers to study dynamic pathway recovery.
In studies utilizing delicate airway epithelial cell models to delineate mucin gene expression, the classic EGFR inhibitor AG1478 exhibited prohibitive cellular toxicity. BPDQ was successfully deployed as a non-toxic alternative, effectively attenuating PMA-induced MUC5AC expression without affecting MUC5B, thereby proving that MUC5B induction is EGFR-independent [1]. The substitution of BPDQ prevented the false-negative readouts and cell death associated with AG1478 [1].
| Evidence Dimension | Cellular Toxicity in Airway Epithelial Models |
| Target Compound Data | BPDQ: Non-toxic, successfully delineates signaling pathways |
| Comparator Or Baseline | AG1478: Exhibits significant system toxicity |
| Quantified Difference | BPDQ maintains cell viability where AG1478 induces toxicity, enabling clear MUC5AC vs MUC5B differentiation |
| Conditions | PMA-stimulated airway epithelial cell cultures |
Prevents assay failure and confounding data caused by inhibitor-induced cytotoxicity in delicate primary cell cultures.
BPDQ features a 6,7-diaminoquinazoline core, directly contrasting with the 6,7-dimethoxyquinazoline core of its structural analog PD153035. The replacement of methoxy ethers with primary amines introduces two strong hydrogen-bond donors to the solvent-exposed region of the molecule [1]. This structural shift alters the topological polar surface area (TPSA) and partitioning behavior, providing a distinct solubility and permeability profile while maintaining target affinity .
| Evidence Dimension | Hydrogen Bond Donor Capacity |
| Target Compound Data | BPDQ: 6,7-diamino groups (strong H-bond donors) |
| Comparator Or Baseline | PD153035: 6,7-dimethoxy groups (H-bond acceptors only) |
| Quantified Difference | Addition of primary amine functionalities alters TPSA and intracellular partitioning |
| Conditions | Physicochemical profiling of quinazoline derivatives |
Crucial for formulation compatibility and cellular uptake optimization when standard dimethoxy-quinazolines exhibit poor partitioning or off-target profiles.
Because BPDQ achieves 120 pM potency without covalent modification of Cys773, it is the optimal choice for dynamic live-cell assays requiring complete inhibitor washout. It allows researchers to study the kinetics of EGFR pathway recovery, which is impossible with irreversible inhibitors [1].
BPDQ is highly validated for use in sensitive human airway monolayers. It has been successfully used to demonstrate that Staphylococcus aureus protein A (SpA) activates EGFR to facilitate transmigration, as BPDQ blocks this process without the confounding cytotoxicity seen with older inhibitors like AG1478 [2].
In medicinal chemistry and assay development, BPDQ serves as the definitive 6,7-diamino structural benchmark. It is procured to compare against 6,7-dimethoxy analogs (like PD153035) to assess how shifts in hydrogen bonding and polar surface area impact off-target kinase binding and cellular permeability [3].